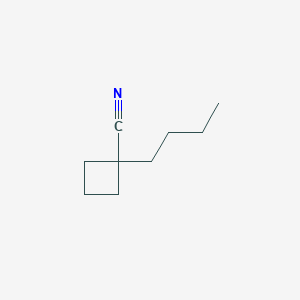

1-Butylcyclobutane-1-carbonitrile

Description

1-Butylcyclobutane-1-carbonitrile is a cyclobutane derivative featuring a butyl group and a nitrile group attached to the same carbon atom. Below, we compare this compound with structurally analogous cyclobutane-carbonitriles to highlight key differences in properties, reactivity, and applications.

Properties

Molecular Formula |

C9H15N |

|---|---|

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1-butylcyclobutane-1-carbonitrile |

InChI |

InChI=1S/C9H15N/c1-2-3-5-9(8-10)6-4-7-9/h2-7H2,1H3 |

InChI Key |

JDPWBLOKPLZFEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCC1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylcyclobutane-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides can yield substituted cyclobutanes . Another method includes the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalyzed cyclizations and other advanced synthetic techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Butylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

1-Butylcyclobutane-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism by which 1-Butylcyclobutane-1-carbonitrile exerts its effects involves its ability to participate in strain-release reactions. The strained cyclobutane ring can undergo ring-opening reactions, leading to the formation of more stable products. This strain-release mechanism is a key factor in its reactivity and applications .

Comparison with Similar Compounds

Structural and Substituent Effects

Notes:

- *Calculated molecular weight for this compound.

- Substituents directly influence electronic and steric properties: Butyl: Enhances lipophilicity (logP > trifluoromethyl or sulfone derivatives) and steric bulk. Trifluoromethyl: Increases polarity and electrophilicity of the nitrile group.

Physical Properties

Key Observations :

Chemical Reactivity

Biological Activity

Chemical Structure and Properties

1-Butylcyclobutane-1-carbonitrile is characterized by a cyclobutane ring with a butyl substituent and a carbonitrile functional group. The presence of the carbonitrile group (-C≡N) contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, related compounds with similar structures have been investigated for various pharmacological effects. The following sections summarize findings from related research.

Potential Pharmacological Effects

- Anticancer Activity : Compounds with carbonitrile groups are often explored for their anticancer properties. For instance, carbonitriles can act as inhibitors of certain enzymes involved in cancer progression.

- Anti-inflammatory Properties : Similar cyclic compounds have shown promise in reducing inflammation, suggesting that this compound may exhibit analogous effects.

- Neuroprotective Effects : Some derivatives of cyclobutane have been studied for neuroprotective activity, indicating a potential avenue for research regarding this compound's effects on neuronal health.

Case Study 1: Analogous Compounds

Research on structurally similar compounds, such as cyclobutane derivatives, has revealed various biological activities. For example:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Butylcyclobutane-1-carbaldehyde | Structure | Exhibited reactivity with biological nucleophiles; potential anticancer properties. |

| Dipropan-2-yl 3-tert-butylcyclobutane-1,1-dicarboxylate | Structure | Studied for anti-inflammatory effects; potential analgesic properties. |

These compounds share structural features with this compound and provide insights into possible biological activities.

Research Findings

Recent studies have highlighted the importance of functional groups in determining the biological activity of cyclic compounds. The carbonitrile group is known for its ability to interact with various biological targets, potentially leading to therapeutic effects.

The mechanisms by which similar compounds exert their biological effects often involve:

- Enzyme Inhibition : Many cyclic compounds inhibit enzymes crucial for disease progression.

- Receptor Modulation : Some compounds act as ligands for specific receptors, modulating their activity and influencing cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.